Bis(2-dicyclohexylphosphinophenyl)ether
Overview
Description
Bis(2-dicyclohexylphosphinophenyl)ether is a useful research compound. Its molecular formula is C36H52OP2 and its molecular weight is 562.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bis(2-dicyclohexylphosphinophenyl)ether is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules involved in these reactions. The compound facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, this compound interacts with its targets by lowering the activation energy of the reaction This accelerates the reaction rate, allowing the reaction to proceed more efficiently
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the reaction it catalyzes. For instance, it has been used as a catalyst for diastereoselective intramolecular N-arylation and intermolecular carboamination . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Pharmacokinetics
It’s important to note that the compound should be handled with care due to its potential toxicity .
Result of Action
The primary result of this compound’s action is the efficient transformation of reactants into products in the reactions it catalyzes . This can lead to the synthesis of complex organic compounds with high yield and selectivity.
Biochemical Analysis
Biochemical Properties
Bis(2-dicyclohexylphosphinophenyl)ether plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating the formation of complexes that are essential for catalytic processes. The compound’s phosphine groups enable it to form strong bonds with transition metals, which are crucial for the catalytic activity in coupling reactions . These interactions enhance the efficiency and selectivity of the reactions, making this compound a valuable tool in biochemical research and industrial applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with transition metals and enzymes can lead to changes in the activity of these biomolecules, thereby impacting cellular functions . For instance, it may alter the phosphorylation status of proteins involved in signaling pathways, leading to changes in gene expression and metabolic activities. These effects highlight the compound’s potential in modulating cellular processes for research and therapeutic purposes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form complexes with transition metals through its phosphine groups. These complexes can act as catalysts in various biochemical reactions, including coupling reactions . The compound’s binding interactions with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it may undergo degradation under certain conditions . Long-term studies have shown that the compound can have sustained effects on cellular functions, with potential changes in enzyme activity and gene expression observed over extended periods. These temporal effects are important for understanding the compound’s long-term impact on biochemical processes and cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on biochemical reactions and cellular processes. At high doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its interaction with transition metals can influence the redox state of cells, impacting metabolic processes such as oxidative phosphorylation and glycolysis. These effects on metabolic pathways highlight the compound’s potential in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported to organelles such as the mitochondria or endoplasmic reticulum, where it can exert its catalytic effects. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be affected by its localization, with different effects observed in various cellular compartments For example, its presence in the mitochondria may enhance oxidative phosphorylation, while its localization in the nucleus can influence gene expression
Properties
IUPAC Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFGZHCWLVSVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403729 | |
Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434336-16-0 | |
Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Oxydi-2,1-phenylene)bis(dicyclohexylphosphine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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